N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
Description
Chemical Structure and Properties
N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide (CAS 70660-54-7) is an azo compound featuring a biphenyl core linked to a phenylacetamide group via an azo (-N=N- bridge). Its molecular formula is C20H17N3O2, with a molecular weight of 331.4 g/mol. The compound’s structure includes:
Properties
CAS No. |
70660-54-7 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O2/c1-14(24)21-17-8-10-18(11-9-17)22-23-19-13-16(7-12-20(19)25)15-5-3-2-4-6-15/h2-13,25H,1H3,(H,21,24) |
InChI Key |
HMDMKWUYPKVKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
- The aromatic amine precursor, typically a 4-aminophenyl derivative, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature to form the corresponding diazonium salt.
- This diazonium salt is then coupled with a 4-hydroxy-[1,1'-biphenyl]-3-yl compound under slightly alkaline conditions to form the azo linkage.
This step is critical for establishing the azo chromophore connecting the biphenyl system to the phenyl ring bearing the acetamide group.
Acetamide Formation
- The amino group on the phenyl ring (if initially present) or introduced via reduction can be acetylated using acetic anhydride or acetyl chloride in the presence of a base or catalyst to form the acetamide functionality.
- This acylation step is generally performed after azo coupling to avoid interference with the diazotization reaction.
Alternative Routes and Considerations
- Some studies have synthesized related azo compounds via the reaction of hydrazono derivatives with aromatic aldehydes and subsequent cyclocondensation steps, but for the title compound, the direct azo coupling followed by acetamide formation is the preferred method.
- The use of activated acyl chlorides for amide bond formation is common in similar heterocyclic amide derivatives, as it allows for efficient coupling and easier purification.
Research Outcomes and Analytical Data
- The azo coupling reactions typically yield the target azo compound with good purity and yield.
- Characterization is performed by spectral methods such as FT-IR, NMR (1H and 13C), and UV-Vis spectroscopy to confirm the azo bond and substitution pattern.
- Elemental analysis confirms the composition consistent with the molecular formula.
- The acetamide group formation is confirmed by the appearance of characteristic amide bands in IR spectra and corresponding shifts in NMR signals.
Data Table: Summary of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |
| 2 | Azo coupling | Diazonium salt + 4-hydroxy-[1,1'-biphenyl]-3-yl, alkaline medium | Formation of azo-linked biphenyl derivative |
| 3 | Acetylation (Acetamide formation) | Acetic anhydride or acetyl chloride + base, room temperature | Conversion of amino group to acetamide |
Perspectives from Varied Sources
- The azo coupling methodology is a well-established route in azo dye chemistry, as supported by extensive literature on azo compound synthesis involving biphenyl and phenyl derivatives.
- The use of acyl chlorides for amide bond formation is a standard practice in heterocyclic and aromatic amide synthesis, providing high yields and purity.
- The compound’s synthesis aligns with protocols used for related azo biphenyl compounds, which have been studied for their dyeing properties and biological activities.
- Although direct reports on this exact compound are limited, the synthesis closely follows classical azo dye preparation methods combined with standard acetamide formation, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Key Steps:
-
Diazotization : A primary aromatic amine (e.g., 4-aminophenylacetamide) reacts with nitrous acid () in acidic conditions (HCl) at 0–5°C to form a diazonium salt .
-
Coupling : The diazonium salt reacts with N-(4-hydroxybiphenyl-3-yl)acetamide (coupling component), which provides an electron-rich aromatic system (due to hydroxyl and acetamide substituents) .
Reaction Scheme :
Table 1: Reaction Conditions and Outcomes
Azo Bond Reduction
The -N=N- group undergoes reductive cleavage in the presence of:
Example :
Hydrolysis of Acetamide Group
The acetamide moiety hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Forms 4-[(4-hydroxybiphenyl-3-yl)azo]aniline and acetic acid .
-
Basic Hydrolysis : Yields the corresponding carboxylate salt .
Electrophilic Substitution
The hydroxyl group on the biphenyl ring directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the -OH group .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing gases due to azo bond breakdown .
-
Photodegradation : UV light induces homolytic cleavage of the -N=N- bond, forming free radicals .
Table 2: Stability Data
| Condition | Observation | Source |
|---|---|---|
| Aqueous Solution (pH 7) | Stable for 48 hours at 25°C | |
| Strong Acid (pH < 2) | Rapid protonation of azo group | |
| Strong Base (pH > 10) | Hydrolysis of acetamide within 12 hours |
Scientific Research Applications
N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-yl)azo]phenyl]acetamide, also known by its CID number 116781 in PubChem, is a chemical compound with potential applications in scientific research . Alfa Chemistry offers this compound for experimental and research purposes . Additionally, it is also identified by the CAS number 70660-54-7 . While specific, detailed case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the provided search results, the synthesis and evaluation of related compounds offer insight into potential research avenues.
Related Research and Potential Applications
- Anticancer Agents: Research into new compounds with antitumor activity has explored molecular hybrids containing triazine rings and sulfonamide fragments . Certain 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including colon, breast, and cervical cancer, suggesting an apoptotic effect in cancer cells .
- Antimicrobial and Antitubercular Activities: Studies have synthesized and evaluated 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives for in vitro antimicrobial, anticancer, and antitubercular activities against Mycobacterium tuberculosis H37Rv . Active compounds in in vitro studies were further assessed for in vivo antitubercular activity in mice models and their inhibitory action on mycobacterial enzymes .
- Enzyme Inhibition: Some sulfonamide derivatives have shown effectiveness as inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease, and have also demonstrated inhibitory potential against α-glucosidase and lipoxygenase .
- Acetylcholinesterase Inhibitors: Compounds containing a coumarin heterocyclic core coupled with thiazole have exhibited acetylcholinesterase inhibitory activity . For example, 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin have been synthesized and evaluated, with one compound (3i) showing significant inhibitory activity against AChE .
- Other Biological Activities: Compounds with a 1,4-benzodioxane moiety exhibit a range of biological activities, including anti-hepatotoxic effects . Sulfonamides, in general, can act as anti-proliferative agents and show antitumor activity .
Data Table
While a specific data table for this compound is not available, the following table summarizes related compounds and their activities based on the search results.
Carcinogenic Concerns with Azo Dyes
Mechanism of Action
The mechanism of action of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
Structural Analogs Without the Azo Group
N-(4-Hydroxy[1,1'-biphenyl]-3-yl)acetamide (CAS 5409-54-1)
N-(4-Methoxyphenyl)acetamide (CAS 1801)
Azo-Containing Analogs
N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]acetamide (CAS 3467)
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structure : Incorporates a bromophenyl group and a triazole-thioether chain.
- Molecular Formula : C19H23BrN4OS (MW 443.39 g/mol).
- Properties : The bromine atom and triazole moiety enhance halogen bonding and coordination capabilities, making it suitable for metal-ligand interactions .
Comparative Analysis of Key Properties
Table 1: Structural and Physicochemical Comparison
*Solubility data inferred from handling precautions and solvent usage in synthesis protocols .
Key Findings:
Azo Group Impact : The presence of the azo group increases molecular weight and reduces solubility in polar solvents due to extended conjugation and rigidity.
Substituent Effects :
- Hydroxy Groups : Enhance hydrogen-bonding capacity but may reduce metabolic stability.
- Methyl/Methoxy Groups : Improve lipophilicity and bioavailability but compromise aqueous solubility .
Biological Activity
N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide, also known by its CAS number 70660-54-7, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, properties, and biological effects based on diverse sources.
- Molecular Formula : CHNO
- Molecular Weight : 331.375 g/mol
- LogP : 4.24 (indicating moderate lipophilicity)
The structure of the compound includes an azo linkage and a hydroxy biphenyl moiety, which are crucial for its biological interactions.
1. Antimicrobial Activity
Research has indicated that azo compounds, including this compound, exhibit antimicrobial properties. A study evaluated various azo dyes derived from similar structures and found that they possessed notable antibacterial and antifungal activities. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with metabolic processes .
2. Antioxidant Properties
The antioxidant activity of azo compounds is well-documented. This compound may exhibit such properties due to the presence of hydroxyl groups in its structure, which can scavenge free radicals. This activity is essential in preventing oxidative stress-related diseases .
3. Cytotoxic Effects
Cytotoxicity studies have shown that certain azo compounds can induce apoptosis in cancer cells. The potential of this compound to inhibit tumor cell proliferation was investigated in vitro. Results indicated that this compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Study on Antimicrobial Activity
In a comparative study involving several azo derivatives, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes due to its lipophilic nature .
Antioxidant Activity Assessment
A study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of this compound. The compound exhibited a significant reduction in DPPH radical concentration, showcasing its potential as a natural antioxidant agent for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide with high purity?
- Methodology :
-
Multi-step synthesis : Use copper-catalyzed coupling reactions with sodium sulfinates in green solvents (e.g., DCM/EA mixtures) to achieve yields >90% .
-
Purification : Column chromatography (e.g., silica gel with DCM/EA = 5:1) ensures removal of byproducts. Monitor purity via NMR and HRMS .
-
Precursor selection : Optimize starting materials such as aryl sulfonamides or biphenyl derivatives to minimize side reactions .
- Critical Parameters :
-
Temperature control (room temperature for coupling reactions).
-
Solvent polarity adjustments to enhance solubility of intermediates.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : Identify characteristic peaks (e.g., aromatic protons at δ 7.4–7.8 ppm, acetamide protons at δ 2.10 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 367.1111 (theoretical) with <0.5 ppm error .
- FT-IR : Detect azo (N=N) stretching vibrations near 1450–1600 cm and acetamide C=O at ~1650 cm .
Q. What stability precautions are required during handling and storage?
- Guidelines :
- Light sensitivity : Store in amber vials at –20°C to prevent azo bond degradation .
- Moisture control : Use desiccants and inert atmospheres (N) to avoid hydrolysis of the acetamide group .
Advanced Research Questions
Q. How does molecular docking predict the interaction of this compound with AKR1C3 for prostate cancer research?
- Methodology :
-
Software : AutoDock Vina for binding affinity calculations (ΔG ≤ –8.0 kcal/mol indicates strong inhibition) .
-
Grid parameters : Define active sites using AKR1C3 crystal structures (PDB: 4DHE) and optimize for hydrophobic/π-π interactions with the biphenyl-azo moiety .
-
Validation : Compare docking poses with experimental IC values from enzyme inhibition assays .
- Example Results :
| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| AKR1C3 | –8.5 | His117, Tyr224, Phe311 |
Q. How do structural modifications (e.g., substituents on the biphenyl ring) influence bioactivity?
- Methodology :
-
SAR analysis : Synthesize derivatives with electron-withdrawing (e.g., –NO) or donating (–OCH) groups and compare IC values .
-
Computational modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox activity .
- Key Findings :
-
Methoxy groups enhance solubility but reduce enzyme binding affinity by 30% .
-
Nitro derivatives show improved AKR1C3 inhibition (IC = 0.8 μM) but increased cytotoxicity .
Q. What analytical strategies resolve contradictions in reported biological activity data?
- Methodology :
-
Batch consistency : Use LC-MS to verify compound purity (>98%) and rule out impurities as confounding factors .
-
Assay standardization : Normalize cell viability assays (e.g., MTT) across labs using identical cell lines (e.g., LNCaP for prostate cancer) .
- Case Study :
-
Discrepancies in IC values (1.2 μM vs. 3.5 μM) traced to variations in DMSO concentration during solubilization .
Q. How can logP and solubility be optimized for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
